2-(4-ethoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes an ethoxyphenyl group, a methyl-substituted phenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form an imine intermediate.
Acylation Reaction: The imine intermediate is then subjected to an acylation reaction with acetic anhydride to form the acetamide linkage.
Introduction of the Pyrrolidinone Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or aminated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidinone moiety could play a key role in these interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethoxyphenyl)-N-(4-methylphenyl)acetamide: Lacks the pyrrolidinone moiety.
2-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Contains a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-(4-methyl-3-(2-hydroxypyrrolidin-1-yl)phenyl)acetamide: Contains a hydroxyl group instead of a carbonyl group in the pyrrolidinone moiety.
Uniqueness
The presence of the ethoxyphenyl group, the methyl-substituted phenyl group, and the pyrrolidinone moiety in 2-(4-ethoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide makes it unique compared to similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-26-18-10-7-16(8-11-18)13-20(24)22-17-9-6-15(2)19(14-17)23-12-4-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJGPYAITFKYQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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